

Z-Thr-OBzl in Solution-Phase Peptide Synthesis: An Application Note and Protocol

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Compound of Interest

Compound Name: **Z-Thr-OBzl**

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This document provides a detailed guide to the application of N- α -Benzylloxycarbonyl-L-threonine-O-benzyl ester (**Z-Thr-OBzl**) in solution-phase peptide synthesis. This classical methodology remains a valuable tool for the synthesis of short to medium-sized peptides, offering advantages in scalability and purification of intermediates.

The benzylloxycarbonyl (Z or Cbz) group provides robust protection for the α -amino group of threonine, while the benzyl (Bzl) ester protects the C-terminal carboxylic acid. The Z group is renowned for its ability to suppress racemization during coupling reactions and for the crystalline nature of its amino acid derivatives, which simplifies purification.[\[1\]](#)[\[2\]](#) Both protecting groups are conveniently removed by catalytic hydrogenation.

Data Presentation

The following tables summarize the quantitative data for a representative solution-phase synthesis of a model dipeptide, Z-Thr-Ala-OBzl, followed by deprotection steps.

Table 1: Materials and Reagents for Dipeptide Synthesis

Reagent	Molecular Formula	Molecular Weight (g/mol)	Purpose
Z-Thr-OH	C ₁₂ H ₁₅ NO ₅	253.25	N-protected amino acid
H-Ala-OBzl·HCl	C ₁₀ H ₁₄ CINO ₂	215.68	C-terminal amino acid ester
Dicyclohexylcarbodiimide (DCC)	C ₁₃ H ₂₂ N ₂	206.33	Coupling agent
1-Hydroxybenzotriazole (HOBT)	C ₆ H ₅ N ₃ O	135.12	Racemization suppressant
N-Methylmorpholine (NMM)	C ₅ H ₁₁ NO	101.15	Base for neutralization
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	Solvent for work-up

Table 2: Reaction Parameters for Z-Thr-Ala-OBzl Synthesis

Step	Reagents (Equivalent s)	Solvent	Temperatur e (°C)	Time (hours)	Typical Yield (%)
Neutralization	H-Ala-OBzl·HCl (1.0), NMM (1.0)	DCM	0	0.5	-
Activation	Z-Thr-OH (1.0), HOBT (1.1)	DCM	0	0.25	-
Coupling	Activated Z- Thr-OH, Neutralized H-Ala-OBzl, DCC (1.1)	DCM	0, then RT	2 at 0°C, then 12-18 at RT	80-90

Table 3: Deprotection Protocols for Dipeptide

Protocol	Protecting Group Removed	Reagents	Catalyst (w/w)	Solvent	Time (hours)
N-terminal Deprotection	Z (Benzyl oxyca- rbonyl)	H ₂ (gas)	10% Pd/C (10%)	Methanol	2-16
C-terminal Deprotection	OBzl (Benzyl ester)	H ₂ (gas)	10% Pd/C (10%)	Methanol/Ace- tic Acid	4-24
Global Deprotection	Z and OBzl	H ₂ (gas)	10% Pd/C (10-20%)	Methanol/Ace- tic Acid	24-48

Experimental Protocols

Protocol 1: Synthesis of Z-Thr-Ala-OBzl Dipeptide

This protocol details the coupling of Z-Thr-OH with H-Ala-OBzl using the DCC/HOBt method.

Materials:

- Z-Thr-OH
- H-Ala-OBzl·HCl
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N-Methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM)
- Ethyl Acetate (EtOAc)
- 1M Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise while stirring. Continue stirring at 0°C for 30 minutes.
- Activation of Z-Thr-OH: In a separate flask, dissolve Z-Thr-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
- Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15 minutes at 0°C.

- Add the neutralized amino acid ester solution from step 1 to this mixture.
- Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight (12-18 hours).
- Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude Z-Thr-Ala-OBzl can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: N-Terminal Z-Group Deprotection

This protocol describes the removal of the N-terminal Z-group to yield H-Thr-Ala-OBzl.

Materials:

- Purified Z-Thr-Ala-OBzl
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂) source (e.g., balloon)

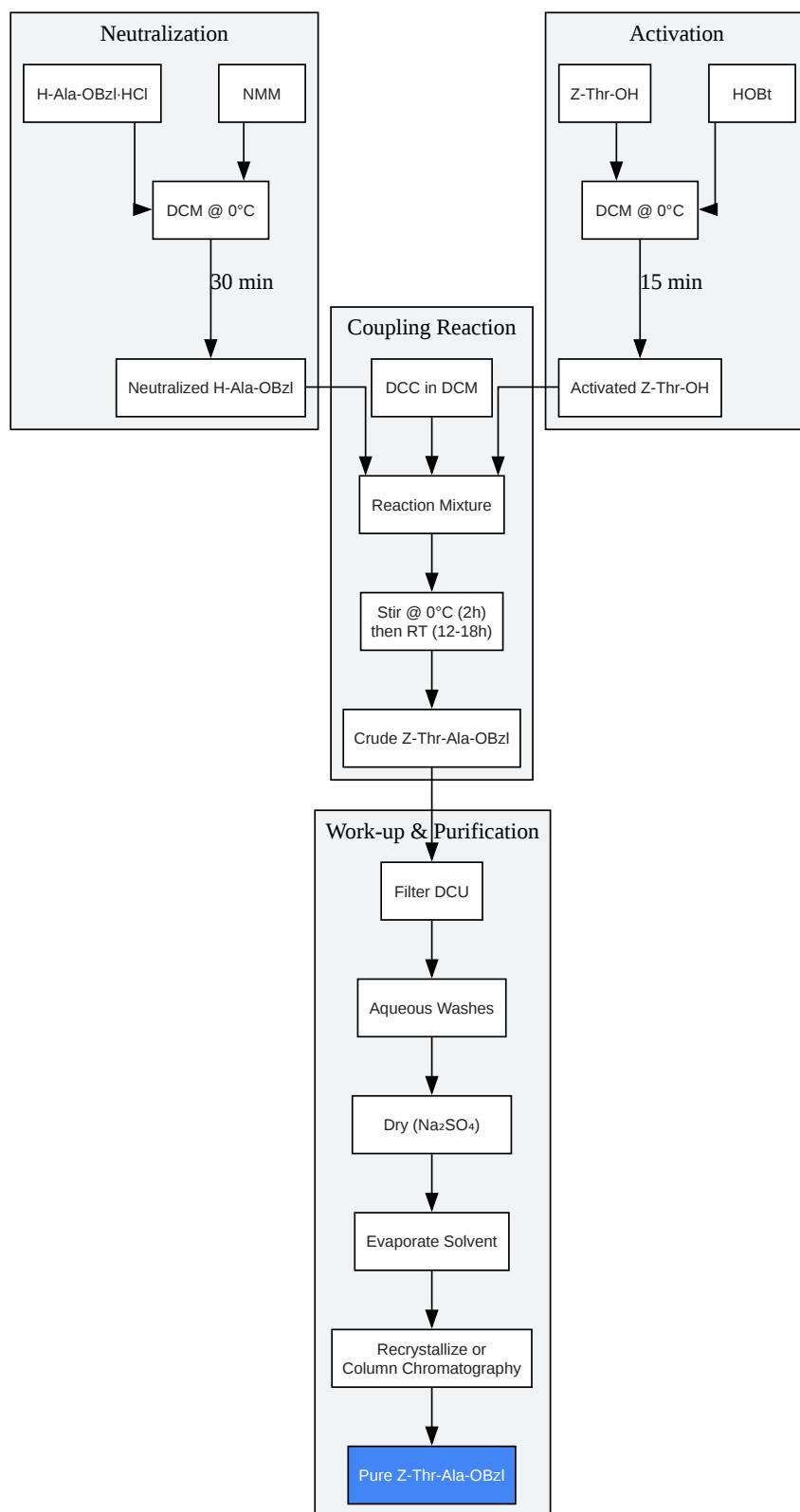
Procedure:

- Dissolve the purified Z-Thr-Ala-OBzl in methanol in a round-bottom flask.
- Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

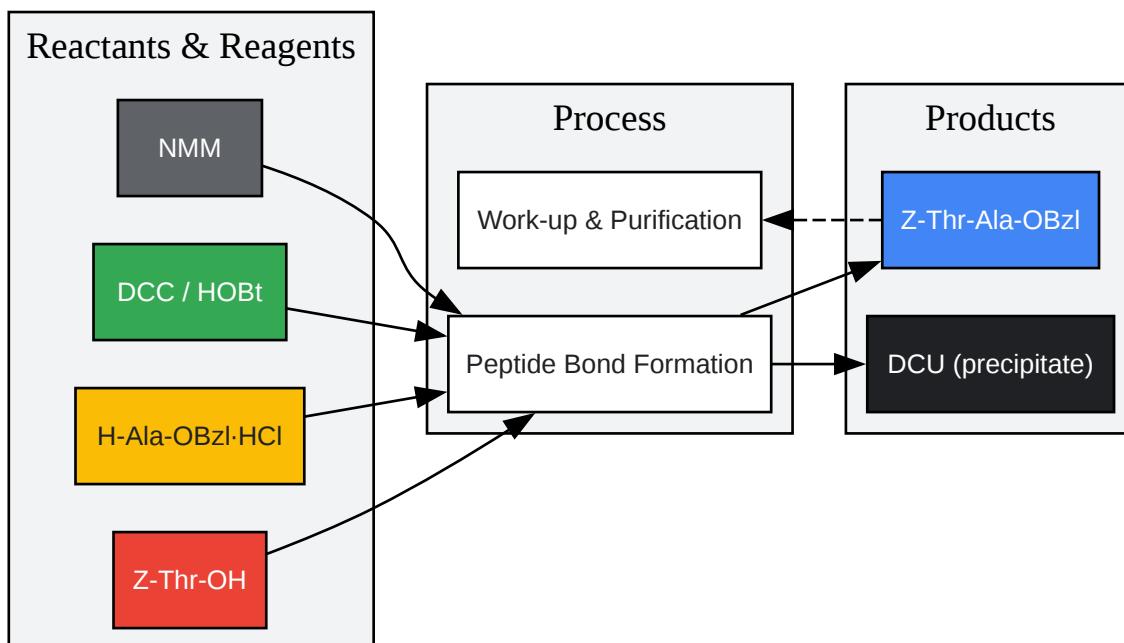
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the pad with methanol.
- Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Thr-Ala-OBzl.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the synthesis.

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Caption: Experimental workflow for the synthesis of Z-Thr-Ala-OBzl.

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Caption: Logical relationship of components in the coupling reaction.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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